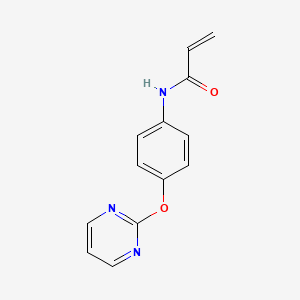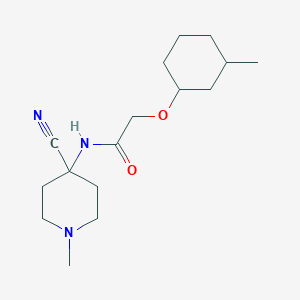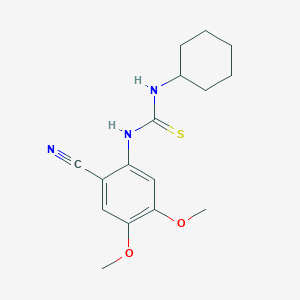![molecular formula C25H20FNO3 B2441324 1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 902623-69-2](/img/structure/B2441324.png)
1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 401.437 g/mol. Unfortunately, no further details were found.Aplicaciones Científicas De Investigación
Synthesis and Transformations
Telescoping Process in Synthesis : The compound was utilized in drug discoveries, where a telescoping process improved the synthesis by reducing the isolation processes from four to two, enhancing the total yield by 18% without compromising purity, aiding in the quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Fluorophores in Biochemistry and Medicine : Quinoline derivatives, including those similar to the compound , are known as efficient fluorophores used widely in studying various biological systems. Their strong fluorescence and sensitivity make them valuable in biochemistry and medicine, especially for DNA fluorophores and as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Antitumor Agents
Novel Antitumor Agents : A series of 2-phenylquinolin-4-ones derivatives, including structures related to the compound , were synthesized and evaluated for cytotoxic activity. These derivatives showed significant inhibitory activity against tumor cell lines, with some exceeding the activity of known drugs in xenograft models, suggesting their potential as antitumor agents (Chou et al., 2010).
Tubulin Polymerization Inhibition
Tubulin Inhibitor for Cancer Treatment : Among a series of synthesized indenopyrazoles, a compound demonstrated promising antiproliferative activity towards human cancer cells by inhibiting tubulin polymerization, suggesting its potential as a cancer treatment agent (Minegishi et al., 2015).
Fluorescent Labeling
Novel Fluorophore for Biomedical Analysis : The compound 6-MOQ, derived from similar quinoline structures, was identified as a novel fluorophore with strong fluorescence in a wide pH range, making it suitable for biomedical analysis. It was used as a fluorescent labeling reagent, demonstrating its application in determining carboxylic acids (Hirano et al., 2004).
Direcciones Futuras
Indole derivatives, which are structurally similar to the compound , have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has sparked interest among researchers to synthesize a variety of indole derivatives. Therefore, it could be interesting to explore the biological activities of “1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one” in future studies.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3/c1-16-7-9-17(10-8-16)24(28)21-15-27(14-18-5-3-4-6-22(18)26)23-12-11-19(30-2)13-20(23)25(21)29/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKFOBJLYOXLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2441247.png)
![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2441248.png)
![5-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2441249.png)
![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2441251.png)
![N-Fmoc-(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B2441253.png)




